5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide
Overview
Description
5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with chlorine, methyl groups, and a sulfonamide group. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through hydrogen bonding or other intermolecular forces .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide .
Biochemical Analysis
Biochemical Properties
5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its efficacy. Long-term studies have shown that it can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it may have beneficial effects, such as enhancing metabolic activity or reducing inflammation. At higher doses, it can exhibit toxic or adverse effects, including organ damage or disruption of normal physiological processes. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, it can affect the levels of metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. It can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. The compound may accumulate in certain tissues or cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy production. Alternatively, it may be found in the nucleus, affecting gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their analogs . The reaction conditions often include the use of catalysts such as transition metals or photoredox systems to enhance the efficiency and selectivity of the reaction .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often involve multicomponent reactions (MCRs) and one-pot processes to streamline synthesis and improve yield . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or acetonitrile .
Major Products
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and pyrazolones, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide include other pyrazole derivatives such as:
Uniqueness
What sets this compound apart is its unique combination of substituents, which confer specific chemical reactivity and biological activity. The presence of the chlorine atom and the sulfonamide group enhances its potential as an enzyme inhibitor and its utility in medicinal chemistry .
Properties
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDANSQFEDVGJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363347 | |
Record name | 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88398-46-3 | |
Record name | 5-Chloro-1,3-Dimethyl-1H-Pyrazole-4-Sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80363347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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